![B1578778 Beta-Amyloid (1-39)](/img/new.no-structure.jpg)
Beta-Amyloid (1-39)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-Amyloid (1-39) is a useful research compound. Molecular weight is 4230.7. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (1-39) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (1-39) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Alzheimer's Disease Pathogenesis
Beta-Amyloid peptides, including Beta-Amyloid (1-39), are critical components of amyloid plaques found in the brains of individuals with Alzheimer's disease. These peptides are produced through the proteolytic cleavage of amyloid precursor protein (APP) by beta and gamma secretases. The aggregation of these peptides into oligomers and fibrils is believed to initiate neurotoxic processes leading to neuronal death and cognitive decline .
Table 1: Comparison of Amyloid Beta Variants
Variant | Length (Amino Acids) | Role in AD Pathogenesis | Aggregation Properties |
---|---|---|---|
Aβ(1-39) | 39 | Less aggregation than Aβ(1-42) | Kinetically soluble |
Aβ(1-40) | 40 | Major component in plaques | More stable fibrils |
Aβ(1-42) | 42 | Highly neurotoxic | Forms insoluble fibrils |
Aβ(1-43) | 43 | Less studied | Similar to Aβ(1-42) |
Diagnostic Applications
The detection and quantification of Beta-Amyloid (1-39) and other amyloid variants in cerebrospinal fluid (CSF) and brain tissues are essential for diagnosing AD. Mass spectrometry techniques have been developed to analyze the presence of various amyloid peptides, including Aβ(1-39). Studies show that specific profiles of these peptides can differentiate between patients with sporadic AD and non-demented controls with high accuracy .
Case Study: Biomarker Development
A study utilized mass spectrometry to analyze CSF samples from patients, identifying distinct profiles of Aβ peptides that could serve as biomarkers for early-stage AD diagnosis. The findings indicated that Aβ(1-39), along with other variants, could be crucial in developing sensitive diagnostic tools for AD .
Therapeutic Research
Research into the therapeutic potential of targeting Beta-Amyloid (1-39) is ongoing, particularly in the context of developing anti-Aβ compounds. Recent investigations have focused on modulating the aggregation process or enhancing clearance mechanisms for these peptides to slow disease progression .
Table 2: Therapeutic Approaches Targeting Aβ Peptides
Approach | Description | Current Status |
---|---|---|
Monoclonal Antibodies | Target specific Aβ aggregates for clearance | Clinical trials ongoing |
Small Molecule Inhibitors | Inhibit formation of toxic oligomers | Preclinical studies |
Immunotherapy | Stimulate immune response against Aβ deposits | Early-stage trials |
Research Insights and Future Directions
The understanding of Beta-Amyloid (1-39) extends beyond its role in plaque formation; it also provides insights into the dynamics of amyloid aggregation and its neurotoxic effects. Ongoing research aims to elucidate the mechanisms by which different variants contribute to AD pathology, with a focus on soluble oligomers, which are believed to be more toxic than fibrillar forms .
Case Study: Oligomer Toxicity
Research has demonstrated that soluble oligomers formed from Aβ(1-39) can significantly impair synaptic function and induce neuroinflammation, highlighting their potential as targets for therapeutic intervention .
Properties
Molecular Weight |
4230.7 |
---|---|
sequence |
DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.